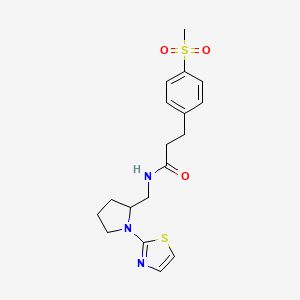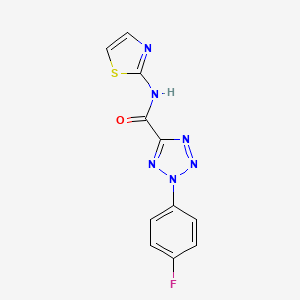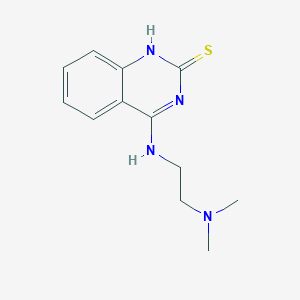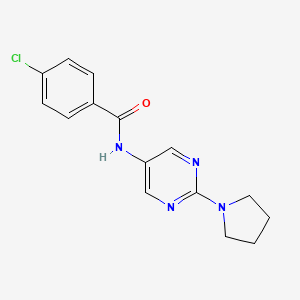
3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural motifs that are common in medicinal chemistry. It has a thiazole ring, which is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are found in many important drugs, including vitamin B1 (thiamine) and certain antibiotics . The compound also contains a methylsulfonylphenyl group and a pyrrolidine ring, both of which are common in drug molecules.
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, thiazoles can generally be synthesized through the Hantzsch thiazole synthesis or the Cook-Heilbron synthesis, which involve the reaction of α-haloketones or α-haloamides with thioamides .科学的研究の応用
Anti-Inflammatory Activity
This compound has demonstrated anti-inflammatory effects in preclinical studies. Researchers have investigated its potential as a novel anti-inflammatory agent, particularly in conditions such as arthritis, inflammatory bowel disease, and dermatitis. Mechanistically, it may modulate key pathways involved in inflammation, making it a promising candidate for drug development .
Anticancer Properties
Studies suggest that this compound exhibits anticancer activity. It interferes with cancer cell proliferation and survival by targeting specific cellular pathways. Researchers are exploring its potential as an adjunct therapy or even as a lead compound for developing new anticancer drugs. Further investigations are needed to elucidate its precise mechanisms of action and optimize its efficacy .
Neuroprotective Effects
The compound’s structure hints at potential neuroprotective properties. Researchers have investigated its ability to mitigate neuronal damage in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By modulating oxidative stress, inflammation, and neurotransmitter systems, it may offer therapeutic benefits in these challenging conditions .
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial properties. It has shown efficacy against bacteria, fungi, and even some drug-resistant strains. Researchers are keen on exploring its use as an alternative or complementary antimicrobial agent in the fight against infections .
Cardiovascular Applications
The compound’s potential cardiovascular effects have intrigued scientists. It may influence blood pressure regulation, vascular tone, and endothelial function. Researchers are investigating whether it could be useful in managing hypertension, atherosclerosis, and related cardiovascular disorders .
Analgesic Potential
Given its structural resemblance to known analgesics, this compound has been evaluated for pain management. It may act through central or peripheral mechanisms to alleviate pain. Researchers are studying its efficacy in various pain models, including neuropathic pain and inflammatory pain .
特性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-26(23,24)16-7-4-14(5-8-16)6-9-17(22)20-13-15-3-2-11-21(15)18-19-10-12-25-18/h4-5,7-8,10,12,15H,2-3,6,9,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNILXLXCGFQOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(methylsulfonyl)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{1-[(4-Methoxyphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2531439.png)

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2531442.png)



![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)


![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2531457.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide](/img/structure/B2531458.png)

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate](/img/structure/B2531461.png)